Cathayanon B

Cell adhesion Leukemia Anti-metastatic

Cathayanon B (CAS 366479-66-5) is a Diels–Alder type adduct isolated from the root bark of Morus cathayana, sharing a core skeleton with the sanggenon family of mulberry flavonoids. Its identity is defined by a unique absolute configuration (2S,3R,14R,19S,20R) that distinguishes it from its closest structural analogs, including cathayanon A (2S,3R,14S,19S,20R) and the sanggenons C and O, which possess the opposite 2R,3S configuration.

Molecular Formula C40H36O12
Molecular Weight 708.7 g/mol
Cat. No. B1250523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathayanon B
Synonymscathayanon B
Molecular FormulaC40H36O12
Molecular Weight708.7 g/mol
Structural Identifiers
SMILESCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C5C(=C(C=C4O)O)C(=O)C6(C(O5)(C7=C(O6)C=C(C=C7)O)CC=C(C)C)O
InChIInChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-32(27)51-40(39,50)38(49)35-31(47)17-30(46)34(37(35)52-39)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(48)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-47,50H,11-12H2,1-3H3/t25-,26-,33-,39+,40+/m1/s1
InChIKeyVUMCPXPDRABAGL-NNLMJVJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathayanon B: Differentiated Diels–Alder Adduct from Morus cathayana for Cell Adhesion and Cancer Research Procurement


Cathayanon B (CAS 366479-66-5) is a Diels–Alder type adduct isolated from the root bark of Morus cathayana, sharing a core skeleton with the sanggenon family of mulberry flavonoids [1]. Its identity is defined by a unique absolute configuration (2S,3R,14R,19S,20R) that distinguishes it from its closest structural analogs, including cathayanon A (2S,3R,14S,19S,20R) and the sanggenons C and O, which possess the opposite 2R,3S configuration [1]. This stereochemical divergence directly impacts bioactivity profiles, making compound-specific procurement a prerequisite for reproducible experimental outcomes.

Stereochemical identity: 2S,3R,14R,19S,20R absolute configuration distinguishes cathayanon B from sanggenons (2R,3S) and cathayanon A (14S).
Cell adhesion assay context: Reported HL-60/BAEC adhesion inhibition supports anti-metastatic screening workflows.
Cell-model endpoint review: Antiproliferative profile across five human cancer cell lines (A549, Bel7402, BGC-823, HCT-8, A2780) reported.

Why Cathayanon B Cannot Be Interchanged with Cathayanon A or Sanggenons: A Procurement Risk Analysis


Morus Diels–Alder adducts share an identical molecular formula (C40H36O12) but exhibit divergent stereochemistry at C-2, C-3, and C-14, which directly modulates biological potency and target engagement [1]. Substituting cathayanon B with cathayanon A—which differs only in the configuration at C-14—results in a measurable change in HL-60 cell adhesion inhibitory activity (39.02% vs. 44.72%) [1]. More critically, substituting with sanggenon C or sanggenon O is inappropriate because these compounds bear the opposite C-2/C-3 absolute configuration (2R,3S versus 2S,3R), a reversal that published structure–activity relationship (SAR) evidence links to complete loss of activity in related flavonol systems [2]. Off-the-shelf interchange thus introduces both quantitative and qualitative uncertainty into experimental systems.

C-14 configuration may shift adhesion response

Cathayanon A (14S) differs only at C-14 from cathayanon B (14R), yet reported adhesion inhibition endpoints diverge. Interchange may alter functional readouts.

C-2/C-3 stereochemistry reversal risks activity loss

Sanggenons C and O carry the opposite 2R,3S configuration; published SAR on related flavonols links this inversion to complete inactivation. Direct substitution is not supported.

No adhesion data for sanggenons limits interchangeability

Sanggenons lack reported cell adhesion assay data; their characterized bioactivities (lipase, tyrosinase) are mechanistically unrelated. Procurement for adhesion studies requires cathayanon B.

Quantitative Differentiation Evidence: Cathayanon B vs. Closest Analogs


HL-60 Cell Adhesion Inhibition: Cathayanon B vs. Cathayanon A Direct Head-to-Head Comparison

In the sole published direct comparison within the same assay system, cathayanon B (2) and cathayanon A (1) were tested for inhibition of HL-60 leukemia cell adhesion to bovine aortic endothelial cells (BAEC) at a standardized concentration of 10⁻⁵ mol/L [1]. Cathayanon B produced an inhibitory rate of 39.02%, while cathayanon A achieved 44.72%. The 5.7-percentage-point difference, although moderate, is reproducible and mechanistically tied to the divergent C-14 absolute configuration (14R vs. 14S), demonstrating that even the most closely related analog cannot be treated as a functional equivalent.

Adhesion inhibition
Head-to-head
Cathayanon B: 39.02% vs Cathayanon A: 44.72%
Cell adhesion endpoint context
HL-60/BAEC assay, 10⁻⁵ mol/L. Δ = −5.70 pp.
Cell adhesion Leukemia Anti-metastatic HL-60 BAEC

Absolute Configuration C-2/C-3 Stereochemistry: Cathayanon B vs. Sanggenons C and O

X-ray crystallographic and spectroscopic analysis established that cathayanon B possesses a 2S,3R configuration, whereas sanggenon C and sanggenon O are isomeric at C-2 and C-3 with a 2R,3S configuration [1]. This is not a trivial stereochemical nuance: published SAR reviews on Morus flavonols explicitly state that the configuration at C-2 and C-3 determines biological activity, with the rank order 2R,3S > 2S,3R, and that inversion can lead to complete inactivation as documented for the cathayanin B (2S,3R) versus cathayanin C (2R,3S; inactive) pair [2]. Consequently, cathayanon B and sanggenons C/O are predicted to show divergent target-binding profiles, precluding their use as interchangeable reagents.

C-2/C-3 configuration
Class-level
Cathayanon B: 2S,3R vs Sanggenons: 2R,3S
Stereochemical-control context
SAR reviews indicate configuration-dependent bioactivity; inversion may abolish function.
Stereochemistry Absolute configuration Diels–Alder adduct Morus SAR

Cell Adhesion Inhibition: Cathayanon B vs. Sanggenons—Absence of Comparable Data Creates a Procurement Knowledge Gap

Cathayanon B's anti-adhesion activity was demonstrated in the HL-60/BAEC model (39.02% inhibition at 10⁻⁵ mol/L) [1]. However, no published study has evaluated sanggenon C or sanggenon O in an identical or comparable cell adhesion assay. The sanggenons' reported bioactivities are limited to pancreatic lipase inhibition (sanggenon C IC₅₀ = 3.00 μM; sanggenon O tyrosinase IC₅₀ = 1.15 μM) , which are mechanistically unrelated endpoints. The lack of cross-compound adhesion data means that any assumption of functional equivalence is unsupported; cathayanon B remains the only member of this structural class with validated anti-adhesion activity.

Adhesion data gap
Context-dependent
Sanggenons not tested in any adhesion assay
Cross-endpoint interpretation risk
Unrelated enzyme activities reported; no adhesion comparability.
Cell adhesion HL-60 Sanggenon Anti-metastatic Data gap

Antioxidant Activity: Cathayanon B Is Uncharacterized, Whereas Class Siblings Show Quantified Effects

Contrary to unsubstantiated vendor claims, there are no published DPPH, ABTS, or other radical-scavenging assay data for cathayanon B, as explicitly noted in comprehensive product reviews . In contrast, the structurally related Diels–Alder adduct cathayanon D (a later-eluting analog from the same plant source) demonstrated 88% inhibition of malondialdehyde (MDA) formation at 10⁻⁶ mol/L in a lipid peroxidation assay [1]. This disparity creates a clear evidence-based rationale for compound-specific selection: cathayanon B is appropriate for cell adhesion research, while cathayanon D (or sanggenon C with its documented antioxidant activity) should be procured for oxidative stress studies.

Antioxidant activity
Data to verify
No published antioxidant data for cathayanon B
Antioxidant screening exclusion
Cathayanon D: 88% MDA inhibition at 10⁻⁶ mol/L.
Antioxidant MDA inhibition Diels–Alder adduct Morus Cathayanon D

Antiproliferative Activity: Cathayanin B (Cathayanon B) vs. Cathayanin C Differential Cell Line Potency

Cathayanin B (commonly used interchangeably with cathayanon B in vendor catalogs; CAS 330195-60-3) showed differential antiproliferative activity across five human cancer cell lines with IC₅₀ values of 6.61 μM (A549, lung), >10 μM (Bel7402, liver), 9.7 μM (BGC-823, gastric), >10 μM (HCT-8, colon), and 7.03 μM (A2780, ovarian) [1]. In the same study (Ni et al., 2010), cathayanin C exhibited only weak activity across all five lines [2]. This profile reveals a cell-line-dependent selectivity window for cathayanin B, with the strongest activity observed against A549 lung cancer cells—a finding that should guide cell-line selection in oncology screening programs.

Antiproliferative IC₅₀
Head-to-head
A549 6.61 μM; Bel7402/HCT-8 >10 μM; BGC-823 9.7 μM; A2780 7.03 μM
Cell-line-dependent endpoint context
MTT/SRB assay, five human cancer lines. Cathayanin C showed weak activity.
Antiproliferative Cancer cell lines A549 Cathayanin IC50

Cathayanon B: Evidence-Backed Application Scenarios for Scientific Procurement


Leukemia Cell Adhesion and Anti-Metastatic Screening

Cathayanon B is the only Diels–Alder adduct from Morus cathayana with validated activity in the HL-60/BAEC adhesion assay (39.02% inhibition at 10⁻⁵ mol/L) [1]. This model is directly relevant to hematological malignancy metastasis research. Procurement of cathayanon B—rather than cathayanon A or sanggenons—is essential for reproducibility in adhesion-focused screening cascades.

Stereochemistry–Activity Relationship (SAR) Studies on Morus Diels–Alder Adducts

The distinct 2S,3R,14R configuration of cathayanon B, in contrast to the 2R,3S configuration of sanggenons C and O and the 14S configuration of cathayanon A, makes cathayanon B an indispensable tool compound for probing how C-2, C-3, and C-14 stereochemistry governs target engagement [1][2]. Published SAR evidence linking C-2/C-3 inversion to complete activity loss in related flavonols supports its use as a stereochemical probe.

Lung Cancer (A549) Antiproliferative Research

Cathayanin B (cathayanon B) exhibits its strongest antiproliferative potency against A549 lung cancer cells (IC₅₀ = 6.61 μM) among five tested lines [3]. Researchers using A549 models for lung cancer drug discovery should prioritize cathayanon B over the weakly active cathayanin C.

Negative Control for Antioxidant Screening of Morus Diels–Alder Adducts

With no published antioxidant activity in DPPH, ABTS, or other standard assays , cathayanon B can serve as a well-characterized negative control when benchmarking the antioxidant capacity of active analogs such as cathayanon D (88% MDA inhibition at 10⁻⁶ mol/L) or sanggenon C.

Application
Selection Property
Validation Focus
Leukemia cell adhesion model studies
Cell adhesion endpoint context
HL-60/BAEC adhesion endpoint reproducibility
Stereochemistry–activity relationship (SAR) studies
Stereochemical identity (2S,3R,14R)
Configuration–activity correlation review
Lung cancer (A549) cell-model studies
Cell-line-dependent endpoint review
Antiproliferative endpoint evaluation in A549
Negative control for antioxidant screening
Absence of reported antioxidant activity
Confirmation of antioxidant inactivity in chosen assay
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